Cyclopropanecarboxylic acid, 2,2-difluoro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (S)-
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Overview
Description
Cyclopropanecarboxylic acid, 2,2-difluoro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (S)- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a cyclopropane ring, difluoro substituents, and phenyl groups. Its stereochemistry is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2,2-difluoro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (S)- typically involves multiple steps. The process begins with the preparation of the cyclopropanecarboxylic acid derivative, followed by the introduction of difluoro and ethoxyphenyl groups. The final step involves esterification with (3-phenoxyphenyl)methyl alcohol under specific reaction conditions, such as the use of a catalyst and controlled temperature.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for its applications.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 2,2-difluoro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce different functional groups onto the phenyl rings.
Scientific Research Applications
Cyclopropanecarboxylic acid, 2,2-difluoro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (S)- has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Cyclopropanecarboxylic acid, 2,2-difluoro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (S)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropanecarboxylic acid derivatives
- Difluorophenyl compounds
- Phenoxyphenyl esters
Uniqueness
Cyclopropanecarboxylic acid, 2,2-difluoro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (S)- is unique due to its specific combination of functional groups and stereochemistry. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
67597-23-3 |
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Molecular Formula |
C25H22F2O4 |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
(3-phenoxyphenyl)methyl (1S)-1-(4-ethoxyphenyl)-2,2-difluorocyclopropane-1-carboxylate |
InChI |
InChI=1S/C25H22F2O4/c1-2-29-20-13-11-19(12-14-20)24(17-25(24,26)27)23(28)30-16-18-7-6-10-22(15-18)31-21-8-4-3-5-9-21/h3-15H,2,16-17H2,1H3/t24-/m0/s1 |
InChI Key |
CTRZUQGGDHKYLP-DEOSSOPVSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)[C@@]2(CC2(F)F)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(CC2(F)F)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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